molecular formula C13H9F2N3S B1452167 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105191-11-4

4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1452167
M. Wt: 277.29 g/mol
InChI Key: VPUBVACACVXXFB-UHFFFAOYSA-N
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Description

4,6-Difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, or 4,6-DFPBT, is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Fluorescent Sensing Applications

4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and related compounds have been explored in the field of fluorescent sensing. For instance, derivatives of this compound have been utilized as fluorescent sensors. One such derivative, when combined with a copper(II) complex, has been demonstrated to act as a sensor for dopamine, showing promise in detecting and quantifying neurotransmitters (Khattar & Mathur, 2013).

Structural Studies

The structural characteristics of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and its analogs have been a subject of interest. Investigations into the crystal structures of these compounds have provided insights into their chemical properties and potential applications. For example, studies have detailed the planarity and conformation of the benzothiazol and imidazol rings within these compounds, contributing to the understanding of their chemical behavior (Yıldırım et al., 2006).

Synthesis and Chemical Properties

Research has also focused on the synthesis and exploration of the chemical properties of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine derivatives. Studies have developed methodologies for synthesizing fluorinated heterocyclic scaffolds, which are potentially attractive for various applications. Such research contributes to the broader understanding of synthetic routes and functionalization of these compounds (Revanna et al., 2013).

Biological Activity

Several studies have investigated the biological activity of derivatives of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. For instance, research into benzimidazole and benzothiazole complexes has explored their potential as inhibitors for various biological targets, contributing to the development of new pharmacological agents (Mariappan et al., 2016).

Coordination Chemistry

In the field of coordination chemistry, these compounds have been studied for their potential in forming complexes with various metals. This research is essential for understanding the ligand properties of these compounds and their potential applications in catalysis and material science (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3S/c14-8-5-10(15)12-11(6-8)19-13(18-12)17-7-9-3-1-2-4-16-9/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUBVACACVXXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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